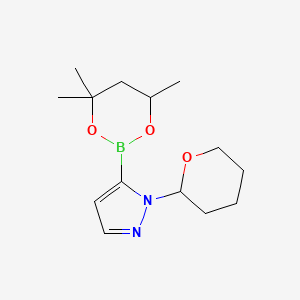
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as BCDMD) is a boron-containing compound with a wide range of applications in scientific research. BCDMD has been used to study the biochemical and physiological effects of compounds, as well as to investigate the structure and function of proteins. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
科学的研究の応用
BCDMD has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD has also been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of BCDMD is not yet fully understood. However, it is believed that BCDMD binds to proteins and alters their structure and function. BCDMD is also believed to interact with other molecules, such as lipids, and affect their structure and function.
Biochemical and Physiological Effects
BCDMD has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to affect the activity of other proteins, such as ion channels. BCDMD has also been shown to affect the activity of certain hormones, such as cortisol, and to alter the expression of certain genes.
Advantages and Limitations for Laboratory Experiments
BCDMD has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. BCDMD is also soluble in a variety of organic solvents, making it suitable for a wide range of applications. However, BCDMD is also limited in its use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.
将来の方向性
There are a number of potential future directions for BCDMD. It could be used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of compounds. BCDMD could also be used to develop new drugs and drug delivery systems. Additionally, BCDMD could be used to study the effects of environmental pollutants on human health. Finally, BCDMD could be used to develop new catalysts for organic synthesis and polymerization reactions.
合成法
BCDMD can be synthesized using a number of different methods. One method involves the reaction of benzyl chloride with 4-chlorophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid. Another method involves the reaction of 4-chlorophenol and benzyl bromide in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature and yields BCDMD as a white solid.
特性
IUPAC Name |
2-(3-chloro-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWMHCCRHULIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyloxy-3-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














